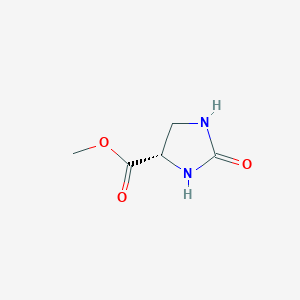

(S)-methyl 2-oxoimidazolidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl (4S)-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARMGVFGYGGSF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-methyl 2-oxoimidazolidine-4-carboxylate synthesis from (S)-2-amino-3-(methylamino)propionic acid

An In-depth Technical Guide to the Synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting (S)-2-amino-3-(methylamino)propionic acid into this compound. This target molecule is a valuable chiral building block in medicinal chemistry, often serving as a constrained analog of proteinogenic amino acids in the development of novel therapeutics. The guide delves into the mechanistic underpinnings of the core cyclization reaction, presents a detailed, field-tested experimental protocol, and discusses critical process parameters and safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and process chemistry who require a robust and reproducible synthetic method.

Introduction and Strategic Overview

This compound is a cyclic urea derivative that can be considered an analog of (S)-pyroglutamic acid, a key structural motif found in various peptide hormones and pharmaceutical agents.[1] Its rigidified backbone makes it a compelling scaffold for designing peptidomimetics with enhanced metabolic stability and defined conformational properties. The synthesis commences with the non-proteinogenic amino acid, (S)-2-amino-3-(methylamino)propionic acid, a chiral diamine that provides the necessary framework for the imidazolidinone ring.[2][3][][5]

The core transformation is an intramolecular cyclization that forms a five-membered cyclic urea. This is achieved by introducing a carbonyl group that bridges the α-primary amine and the β-secondary amine of the starting material. The choice of the carbonylating agent is the most critical decision in this synthesis, directly impacting reaction efficiency, safety, and scalability. Subsequently, the carboxylic acid of the resulting cyclic intermediate is esterified to yield the final target compound.

Reaction Mechanism: Intramolecular Carbonylation

The formation of the 2-oxoimidazolidine ring from a 1,2-diamine precursor is a classic example of urea synthesis. The most direct and historically common method involves the use of phosgene (COCl₂) or a phosgene equivalent.[1][6] Phosgene is a highly reactive electrophile that readily engages with the nucleophilic amine groups.

The mechanism proceeds as follows:

-

Initial Nucleophilic Attack: One of the amine groups of (S)-2-amino-3-(methylamino)propionic acid attacks the carbonyl carbon of phosgene, displacing a chloride ion to form a carbamoyl chloride intermediate.

-

Intramolecular Cyclization: The second amine group, now in close proximity, performs an intramolecular nucleophilic attack on the carbamoyl chloride carbonyl carbon. This step displaces the second chloride ion and forms the five-membered ring.

-

Deprotonation: A base, such as sodium bicarbonate, is required to neutralize the two equivalents of hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Caption: Reaction mechanism for phosgene-mediated cyclization.

Phosgene Equivalents: A Note on Safety and Alternatives

Phosgene is an extremely toxic gas, and its use requires specialized equipment and stringent safety protocols.[7] For laboratory and industrial applications, safer solid or liquid phosgene substitutes are often preferred.[6][8][9] These reagents generate the reactive species in situ, minimizing handling risks.

-

Triphosgene (BTC): A stable, crystalline solid that decomposes into three equivalents of phosgene under reaction conditions. It is easier and safer to handle than gaseous phosgene.[7][8]

-

Carbonyldiimidazole (CDI): A solid reagent that activates amines to form an imidazolide intermediate, which then undergoes intramolecular cyclization. CDI is a milder and highly selective reagent, though it may require higher temperatures.[7][8]

-

Carbon Dioxide (CO₂): While being the greenest option, direct carbonylation with CO₂ typically requires high pressures and temperatures, along with a suitable catalyst and dehydrating agent to drive the reaction.[10][11]

For the purposes of this guide, we will detail the protocol using phosgene, as it is well-documented for this specific transformation.[1] Researchers should adapt the procedure with appropriate stoichiometric adjustments and reaction conditions if a substitute is used.

Experimental Protocol and Workflow

The synthesis is conducted in a two-stage process: first, the cyclization of the amino acid starting material, followed by the esterification of the resulting cyclic carboxylic acid.

Caption: Overall experimental workflow for the two-step synthesis.

Step 1: Synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid[1]

Materials & Reagents:

| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Amount |

| (S)-2-amino-3-(methylamino)propionic acid HCl | 154.60 g/mol | 1.0 | (As needed) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | ~2.2 | (As needed) |

| Phosgene (e.g., 20% solution in Toluene) | 98.92 g/mol | ~1.1 | (As needed) |

| Hydrochloric Acid (HCl), concentrated | 36.46 g/mol | - | (As needed) |

| Ethyl Acetate | - | - | (As needed) |

| Acetonitrile | - | - | (As needed) |

| Deionized Water | - | - | (As needed) |

Protocol:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride and sodium bicarbonate in deionized water. Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Causality: The base neutralizes the starting material's hydrochloride salt and the HCl produced during the reaction. Low temperature is crucial to control the exothermic reaction with phosgene and prevent unwanted side reactions.

-

-

Phosgene Addition: Slowly add the phosgene solution dropwise to the stirred aqueous solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

-

Trustworthiness: A slow, controlled addition is paramount for safety and selectivity. Rushing the addition can lead to a dangerous exotherm and the formation of oligomeric byproducts.

-

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Carefully acidify the reaction mixture to pH 1-2 with concentrated HCl while cooling in an ice bath. Extract the aqueous layer multiple times with ethyl acetate.

-

Causality: Acidification protonates the carboxylate product, rendering it more soluble in the organic extraction solvent.

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as acetonitrile, to yield pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[1]

Step 2: Synthesis of this compound

Materials & Reagents:

| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Amount |

| (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | 144.13 g/mol | 1.0 | (As needed) |

| Methanol (Anhydrous) | - | Large Excess | (As needed) |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 g/mol | Catalytic | (e.g., 0.1 eq) |

| Saturated Sodium Bicarbonate solution | - | - | (As needed) |

| Ethyl Acetate | - | - | (As needed) |

Protocol:

-

Setup: Suspend or dissolve the carboxylic acid intermediate from Step 1 in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Expertise: Fischer esterification is an equilibrium-driven process. Using a large excess of methanol as the solvent and an acid catalyst pushes the equilibrium towards the desired ester product. Thionyl chloride (SOCl₂) can be used as an alternative to H₂SO₄ for a non-reversible reaction, but it requires more stringent handling precautions.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity this compound.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the correct molecular weight (Expected [M+H]⁺ for C₆H₁₀N₂O₃: 159.07).

-

Chiral HPLC/SFC: To determine the enantiomeric purity and confirm the retention of the (S)-stereochemistry.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

This guide outlines a robust and well-documented two-step synthesis for this compound, a valuable building block for drug discovery. The key transformation relies on the efficient cyclization of (S)-2-amino-3-(methylamino)propionic acid using a carbonylating agent, followed by a standard esterification. While the use of phosgene provides a direct route, careful consideration of safer alternatives like triphosgene or CDI is strongly advised. By adhering to the detailed protocols and understanding the chemical principles behind each step, researchers can reliably produce this important chiral intermediate for application in advanced pharmaceutical research and development.

References

-

Losito, O., Pisani, P., De Cataldo, A., & D'Accolti, L. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-amino-3-(methylamino)propanoic acid hydrochloride. PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). JP2016108315A - Improved method for producing (4s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.

-

Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (n.d.). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Available at: [Link]

-

Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. Available at: [Link]

- Google Patents. (n.d.). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives.

-

ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of RCY via recent phosgene-free synthetic routes to ureas, carbamates, thiocarbamates, and the radiotracer (S)-[¹¹C]CGP12177. Available at: [Link]

-

Tomishige, K., et al. (2013). Highly efficient synthesis of cyclic ureas from CO₂ and diamines by a pure CeO₂ catalyst using a 2-propanol solvent. Green Chemistry, 15, 1567-1577. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 5. (S)-2-amino-3-(methylamino)propanoic acid hydrochloride | C4H11ClN2O2 | CID 51358333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Phosgene and Substitutes [sigmaaldrich.com]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. ionike.com [ionike.com]

- 11. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Technical Guide

Introduction

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a structural analog of (S)-pyroglutamic acid, a key component in various naturally occurring peptides and synthetic pharmaceutical agents.[1][2] Furthermore, this molecule is a precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is utilized in the management of hypertension.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application, and spectroscopic techniques provide the foundational data for this characterization.

This technical guide presents an in-depth analysis of the spectroscopic data for (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data herein is synthesized from peer-reviewed literature to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable reference.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with the conventional atom numbering used for spectral assignments.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following characteristic absorption bands were observed for (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. [1]

| Wavenumber (ν_max) cm⁻¹ | Functional Group Assignment |

|---|---|

| 3317 | N-H Stretch |

| 1708 | C=O Stretch (Carboxylic Acid) |

| 1626 | C=O Stretch (Urea) |

| 1516 | N-H Bend |

| 1452 | C-H Bend |

| 1242 | C-N Stretch |

Interpretation:

-

The broad absorption at 3317 cm⁻¹ is indicative of the N-H stretching vibration of the urea moiety. [1]* The strong absorption band at 1708 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid group. [1]* The band at 1626 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the cyclic urea. [1]* The presence of bands at 1516 cm⁻¹, 1452 cm⁻¹, and 1242 cm⁻¹ correspond to N-H bending, C-H bending, and C-N stretching vibrations, respectively, further confirming the structure. [1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight of a compound.

| Ionization Mode | m/z (found) | m/z (calculated) | Formula | Ion |

| ESI⁻ | 143.0458 | 143.0462 | C₅H₇N₂O₃⁻ | [M-H]⁻ |

Interpretation:

The high-resolution mass spectrum, obtained using electrospray ionization in negative mode (ESI⁻), shows a prominent ion at an m/z of 143.0458. [1]This corresponds to the deprotonated molecule ([M-H]⁻), and its experimentally determined mass is in excellent agreement with the calculated mass of 143.0462 for the formula C₅H₇N₂O₃⁻. [1]This data unequivocally confirms the molecular formula of the compound.

Caption: A simplified workflow for high-resolution mass spectrometry.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques as described in the cited literature.

NMR Spectroscopy:

-

Sample Preparation: The sample of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid was dissolved in deuterium oxide (D₂O).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVIII 400 spectrometer. [3]3. Data Acquisition: The spectrometer was operated at 400 MHz for ¹H nuclei and 100.6 MHz for ¹³C nuclei.

-

Data Processing: The acquired Free Induction Decay (FID) signals were processed by Fourier transformation to obtain the frequency domain spectra.

IR Spectroscopy:

-

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflection (ATR) technique, which requires minimal sample preparation.

-

Instrumentation: A Perkin-Elmer Spectrum 65 FT-IR spectrometer was used to record the spectrum. [3]3. Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: The sample was dissolved in a suitable solvent for infusion into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Data Acquisition: The analysis was performed in negative ion mode to observe the deprotonated molecule ([M-H]⁻).

Conclusion

The comprehensive spectroscopic data presented in this technical guide, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry, provide a detailed and unambiguous structural characterization of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. This information is invaluable for researchers and scientists working on the synthesis, characterization, and application of this important heterocyclic compound in drug discovery and development. The concordance between the experimental data and the known structure underscores the reliability of these analytical techniques for molecular structure elucidation.

References

-

Dey, A. L.; Motevalli, M.; Wyatt, P. B. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank2024 , 2024(2), M1835. [Link]

-

Dey, A. L.; Motevalli, M.; Wyatt, P. B. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate2024 . [Link]

-

Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... - ResearchGate. [Link]

-

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. [Link]

-

(S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid - Preprints.org. [Link]

-

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of (S)-methyl 2-oxoimidazolidine-4-carboxylate

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery and development, the precise control and understanding of molecular chirality are paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The rigid, chiral scaffold of (S)-methyl 2-oxoimidazolidine-4-carboxylate, a structural analog of the naturally occurring (S)-pyroglutamic acid, presents a compelling building block for the synthesis of novel therapeutics.[3][4][5] Its significance is underscored by its role as a key precursor to Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[4] A thorough understanding of its three-dimensional structure through X-ray crystallography provides invaluable insights into its stereochemical stability, potential intermolecular interactions, and serves as a foundational blueprint for rational drug design. This guide offers an in-depth technical exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Crystallization – From Precursor to Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The selection of the synthetic route and crystallization method is critical and is guided by the chemical properties of the molecule and the desired crystalline form.

Synthetic Pathway: A Deliberate Cyclization

The synthesis of this compound is achieved through a robust and well-established cyclization reaction. The chosen precursor, (S)-2-amino-3-(methylamino)propionic acid hydrochloride, provides the necessary stereocenter and the foundational atoms for the imidazolidinone ring.[3][4]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride is prepared in an aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate base is crucial for neutralizing the hydrochloride salt and deprotonating the amino groups, rendering them nucleophilic.

-

Phosgenation: The solution is then treated with phosgene (COCl₂). Phosgene serves as the carbonyl source for the formation of the cyclic urea (imidazolidinone) moiety. This reaction is typically performed at reduced temperatures to control the exothermicity and minimize side reactions. The choice of phosgene, a highly reactive electrophile, ensures efficient cyclization.

-

Ion Exchange: Following the reaction, the resulting solution is passed through an ion exchange column. This step is a self-validating system to purify the product by removing unreacted starting materials and inorganic salts, which is critical for successful crystallization.

-

Isolation and Characterization: The eluent is concentrated to yield the crude product, which is then characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), polarimetry, and high-resolution mass spectrometry to confirm its chemical identity and stereochemical integrity before proceeding to crystallization.[4][6]

Caption: Synthetic workflow for this compound.

Crystallization: The Art and Science of Single Crystal Growth

The formation of diffraction-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is paramount. For this compound, recrystallization from acetonitrile has proven effective.[4][6]

Experimental Protocol: Crystallization

-

Solvent Selection: Acetonitrile is selected as the crystallization solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. This differential solubility is the driving force for crystallization upon cooling.

-

Dissolution: The purified compound is dissolved in a minimal amount of hot acetonitrile to create a saturated solution.

-

Slow Cooling: The hot solution is allowed to cool slowly to room temperature. Slow cooling is critical to allow for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation which would result in an amorphous solid or poorly ordered microcrystals.

-

Crystal Harvesting: After a suitable period, well-formed, single crystals are harvested from the mother liquor and prepared for X-ray diffraction analysis.

Part 2: X-ray Diffraction Analysis – Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The analysis provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions.

Data Collection and Structure Refinement

A suitable single crystal of this compound was mounted on a diffractometer. The crystal was kept at a low temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Table 1: Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| Chemical formula | C₅H₈N₂O₃ |

| Formula weight | 144.13 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁[4][6] |

| a (Å) | 6.2275(4)[4][6] |

| b (Å) | 8.3963(5)[4][6] |

| c (Å) | 24.9490(14)[4][6] |

| Volume (ų) | 1304.9(1) |

| Z | 4 |

| Calculated density (g/cm³) | 1.467 |

| Absorption coefficient (mm⁻¹) | 0.121 |

| F(000) | 608 |

| Crystal size (mm³) | 0.56 × 0.38 × 0.15[7] |

| Theta range for data collection (°) | 2.6 to 32.9[7] |

| Reflections collected | 27945[7] |

| Independent reflections | 6703[7] |

| R(int) | 0.070[7] |

| Final R indices [I > 2σ(I)] | R₁ = 0.046, wR₂ = 0.118[7] |

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The Asymmetric Unit and Molecular Conformation

The X-ray crystal structure analysis of this compound revealed that the asymmetric unit contains two crystallographically independent molecules, designated as conformers A and B.[4][6] This indicates that in the solid state, the molecule can adopt two slightly different, low-energy conformations. The overall structure confirms the (S) stereochemistry at the C4 position. The imidazolidinone ring in both conformers is essentially planar.

Caption: Alternating conformers in the helical hydrogen-bonded chain.

Supramolecular Assembly: A Network of Hydrogen Bonds

A key feature of the crystal structure is the extensive network of intermolecular hydrogen bonds.[4][6] These interactions are the primary forces governing the packing of the molecules in the crystal lattice. The carboxylic acid group acts as a hydrogen bond donor, while the urea unit of the imidazolidinone ring serves as a hydrogen bond acceptor.[4][6]

Each molecule is linked to two neighboring molecules through a total of three hydrogen bonds, forming helical chains that propagate along the crystallographic b-axis.[4][6] Within these helices, the two distinct conformers (A and B) alternate.[4][6] Four molecules of this compound constitute one turn of the helix.[4][6] This intricate hydrogen bonding network provides significant stability to the crystal lattice.

Part 3: Implications for Drug Development

The detailed structural information obtained from the X-ray crystal structure of this compound has several important implications for drug development professionals:

-

Stereochemical Confirmation: The analysis provides unambiguous confirmation of the absolute stereochemistry at the C4 position, which is crucial for understanding its biological activity and for the synthesis of enantiomerically pure downstream drug candidates like Imidapril.

-

Conformational Analysis: The presence of two distinct conformers in the solid state suggests that the molecule possesses some conformational flexibility. This information can be used in computational modeling and docking studies to understand how this scaffold might interact with biological targets.

-

Rational Drug Design: The precise bond lengths, angles, and hydrogen bonding patterns provide a detailed three-dimensional map of the molecule. This can be used as a starting point for the design of new analogs with modified properties, such as improved binding affinity, selectivity, or pharmacokinetic profiles. For instance, the carboxylic acid and urea moieties, identified as key hydrogen bonding participants, are clear points for potential modification.

-

Solid-State Properties: The understanding of the crystal packing and intermolecular interactions is crucial for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a definitive and high-resolution view of its molecular and supramolecular structure. The elucidation of its stereochemistry, conformational preferences, and intricate hydrogen bonding network offers invaluable insights for organic chemists, medicinal chemists, and pharmaceutical scientists. This foundational knowledge is critical for the continued development of chiral therapeutics and underscores the power of X-ray crystallography as an indispensable tool in modern drug discovery.

References

-

Losito, O., Pisani, P., De Cataldo, A., & D'Accolti, L. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from.... ResearchGate. Retrieved from [Link]

-

Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. Retrieved from [Link]

-

Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. Retrieved from [Link]

- (2016). JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. Google Patents.

- (1991). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives. Google Patents.

-

(1994). 2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary for kinetic resolution. Sci-Hub. Retrieved from [Link]

-

(n.d.). Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic.... ResearchGate. Retrieved from [Link]

-

Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211–1213. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

-

Balode, A., et al. (2014). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 19(9), 13536-13556. Retrieved from [Link]

-

Di Martino, R. M. C., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6294. Retrieved from [Link]

-

Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760–770. Retrieved from [Link]

-

Karakaş, K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. IUCrData, 7(3), x220223. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and reactivity of (S)-methyl 2-oxoimidazolidine-4-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of (S)-methyl 2-oxoimidazolidine-4-carboxylate

Authored by a Senior Application Scientist

Introduction: A Versatile Chiral Scaffolding

This compound, and its corresponding carboxylic acid, represent a class of heterocyclic compounds of significant interest to the pharmaceutical and synthetic chemistry communities. As a structural analogue of the naturally occurring (S)-pyroglutamic acid, it serves as a constrained amino acid mimic, a feature highly sought after in modern drug design to confer favorable binding affinities and metabolic stability to peptide-based therapeutics.[1][2][3] This guide provides an in-depth exploration of its chemical properties, reactivity, and proven applications, offering researchers and drug development professionals a comprehensive understanding of this valuable chiral building block.

The core utility of this molecule stems from its rigidified cyclic urea backbone, which presents well-defined vectors for substitution while maintaining a specific stereochemical configuration at the C4 position. It is notably a key precursor to, and a metabolite of, the angiotensin-converting enzyme (ACE) inhibitor Imidapril, a drug used in the treatment of hypertension.[1][3] Furthermore, its incorporation into novel synthetic candidates for conditions ranging from pain and cancer to hepatitis C underscores its broad potential as a privileged scaffold in medicinal chemistry.[1][3]

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's three-dimensional structure and physical properties is foundational to predicting its reactivity and behavior in a biological system.

Structural & Conformational Analysis

The IUPAC name for this compound is (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (for the acid form).[4] Single-crystal X-ray diffraction studies of the parent carboxylic acid have provided critical insights into its solid-state structure. The analysis reveals that the molecule crystallizes in the orthorhombic chiral space group P2₁2₁2₁, confirming its enantiopurity.[1][2]

Interestingly, the crystal structure contains two distinct conformers that adopt flattened half-chair conformations. This geometry accommodates the trigonal planar nature of the urea carbonyl carbon. In one conformer, the carboxylic acid substituent is in a pseudo-equatorial position, while in the other, it is pseudo-axial.[1][3] This conformational flexibility, even within a crystalline lattice, suggests a dynamic behavior in solution that could be relevant for receptor binding.

A key structural feature is the intricate network of hydrogen bonds. The carboxylic acid group preferentially acts as a hydrogen bond donor, while the urea carbonyl is a primary hydrogen bond acceptor.[1][2] This predictable hydrogen bonding pattern is crucial for its interaction with biological targets and for the rational design of new derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid are summarized below. These data serve as a benchmark for characterization and quality control.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₃ | [4] |

| Molecular Weight | 144.13 g/mol | [4] |

| IUPAC Name | (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | [4] |

| Optical Rotation [α]²⁴_D | -9.4 (c 1.02 in H₂O) | [1] |

| ¹H NMR (400 MHz, D₂O) δ | 2.63 (3H, s, NMe), 3.50 (1H, dd, J=9.7, 5.2 Hz, H-5), 3.72 (1H, t, J=10.0 Hz, H-5), 4.27 (1H, dd, J=10.3, 5.2 Hz, H-4) | [1] |

| ¹³C NMR (100.6 MHz, D₂O) δ | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H) | [1][3] |

| IR ν_max/cm⁻¹ (ATR) | 3317, 1708, 1626, 1516, 1452, 1242 | [1] |

| Mass Spectrometry (ESI-) | m/z found: 143.0458; C₅H₇N₂O₃⁻ ([M–H]⁻) requires 143.0462 | [1] |

Spectroscopic Interpretation:

-

¹H NMR: The spectrum is clean and well-resolved. The singlet at 2.63 ppm corresponds to the N-methyl group. The diastereotopic protons at the C5 position appear as distinct signals (a doublet of doublets and a triplet), a direct consequence of the chiral center at C4. The proton at the C4 stereocenter is observed further downfield at 4.27 ppm.

-

¹³C NMR: The five distinct carbon signals confirm the molecular structure. The N-methyl carbon is upfield at 29.5 ppm, while the carbonyl carbons of the urea (C2) and carboxylic acid are significantly downfield at 163.5 and 175.6 ppm, respectively.

-

IR: The broad peak at 3317 cm⁻¹ is characteristic of the N-H stretch. The strong absorptions at 1708 cm⁻¹ and 1626 cm⁻¹ correspond to the carboxylic acid and urea carbonyl stretching vibrations, respectively.

Synthesis of the Core Scaffold

The most direct and commonly cited synthesis involves the cyclization of a diamine precursor using phosgene or a phosgene equivalent.[1][2][5] This approach is efficient and provides the target compound with high purity after straightforward purification.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure.[1] The causality behind using an ion-exchange resin is to efficiently convert the sodium salt of the product, formed under the basic reaction conditions, into the desired free carboxylic acid without requiring a difficult liquid-liquid extraction of a highly water-soluble product.

-

Vessel Preparation: To a suitable reaction vessel, add (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol, 154.6 mg).

-

Dissolution & Cooling: Dissolve the starting material in deionized water (10 mL) with stirring. Cool the resulting solution in an ice bath.

-

Base Addition: Add sodium bicarbonate (NaHCO₃) (10.0 mmol, 840 mg) in portions. The excess base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Phosgene Addition: Carefully add a 20% (w/w) solution of phosgene in toluene (3.5 mmol, 1.6 mL) dropwise to the cold, stirred solution. (CAUTION: Phosgene is extremely toxic. This step must be performed in a certified chemical fume hood with appropriate safety precautions).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 22 hours.

-

Purification:

-

Separate the aqueous phase of the reaction mixture.

-

Pass the aqueous phase through a column packed with Dowex 50WX2-100 ion-exchange resin (H⁺ form).

-

Elute the column with water to collect the product as the free acid.

-

-

Isolation:

-

Lyophilize the aqueous eluate to remove water, yielding a solid.

-

Recrystallize the crude solid from hot acetonitrile to afford the pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.

-

Alternative Synthetic Routes

Other reported methods include the deprotection of corresponding alkyl esters and catalytic hydrogenation to remove N-benzyl protecting groups from precursors.[1][3][6] A patented improvement for the synthesis of the t-butyl ester involves deprotection using a metal catalyst and a hydrogen donor like ammonium formate, which advantageously avoids the need for high-pressure gaseous hydrogen.[6]

Chemical Reactivity: A Functional Group Analysis

The reactivity of this compound is governed by its three primary functional groups: the ester, the cyclic urea, and the stereocenter.

The Carboxylate/Ester Group

The ester at the C4 position behaves as a typical carboxylic acid derivative. It can undergo:

-

Hydrolysis: Saponification with aqueous base (e.g., LiOH, NaOH) will yield the corresponding carboxylate salt, which can be protonated to the free acid.

-

Amidation: Direct reaction with amines, often facilitated by coupling agents (e.g., HATU, HOBt/EDC) or after conversion to an acid chloride, to form amide bonds. This is a primary method for peptide-like chain extension.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, yielding (S)-4-(hydroxymethyl)-1-methylimidazolidin-2-one.

The Cyclic Urea Moiety: The Hub of Reactivity

The imidazolidinone ring is the most versatile part of the scaffold.

4.2.1. N-H Acidity and Derivatization

The proton on the N3 nitrogen is weakly acidic and can be removed by a suitable base. This deprotonation is the key step for introducing substituents at this position, which is critical for building molecular diversity.

Caption: General mechanism for N-acylation of the imidazolidinone ring.

Protocol: N-Acylation of the t-Butyl Ester Derivative

This protocol demonstrates a common and powerful transformation, adapted from patent literature, for creating complex derivatives used in drug discovery.[7]

-

Setup: Dissolve (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -50 °C using a suitable cooling bath.

-

Deprotonation: Add potassium t-butoxide (1.0-1.1 eq) to the cooled solution and stir for 20 minutes. The formation of the potassium salt creates a potent nucleophile at the N3 position.

-

Electrophile Addition: Slowly add a solution of the desired acid chloride (1.0 eq) in THF to the reaction mixture at -50 °C.

-

Reaction: Stir the mixture for an additional 20 minutes at this temperature.

-

Quench: Quench the reaction by adding a pre-mixed solution of ethyl acetate, acetic acid (to neutralize excess base), and saturated aqueous sodium chloride.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash sequentially with saturated aqueous sodium chloride, 5% aqueous potassium carbonate, and again with saturated aqueous sodium chloride.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel chromatography.

Applications in Asymmetric Synthesis and Drug Discovery

The true value of this compound lies in its application as a chiral starting material. The fixed (S)-stereochemistry at C4 allows for the diastereoselective synthesis of more complex molecules.

Case Study: Imidapril Synthesis

This molecule is a cornerstone in the synthesis of the ACE inhibitor Imidapril. The general synthetic logic involves coupling the N3 position of the imidazolidinone core with another chiral fragment, followed by ester deprotection. This highlights its role as a robust scaffold that connects different parts of a final drug molecule.

Role as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by structural modifications. The imidazolidinone core fits this description perfectly. By varying the substituent introduced at the N3 position and modifying the C4 carboxylate, a vast library of diverse compounds can be generated from a single, reliable chiral starting material. This is a powerful strategy in lead optimization, as it allows for systematic exploration of the structure-activity relationship (SAR).

Caption: Logical workflow in drug discovery using the title scaffold.

Conclusion

This compound is more than just a simple chemical. It is a highly refined tool for the modern medicinal chemist. Its well-defined stereochemistry, predictable reactivity at both the cyclic urea and carboxylate functionalities, and its proven track record as a component of bioactive molecules make it an exceptionally valuable starting material. The synthetic protocols are robust, and the potential for generating diverse molecular libraries is vast. For researchers and scientists in drug development, a deep understanding of this scaffold's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Dey, A.L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024, M1835. [Link]

-

PubChem. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2024). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. [Link]

-

PubChem. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (2016). Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril. JP2016108315A.

-

ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

- Google Patents. (1991).

-

ResearchGate. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid (Preprint). [Link]

Sources

- 1. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 7. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, a pivotal heterocyclic amino acid derivative. This document will delve into its chemical identity, physical properties, detailed synthesis protocols, and its significant role as a precursor and metabolite in the development of pharmaceutical agents, most notably the angiotensin-converting enzyme (ACE) inhibitor, imidapril.

Core Compound Identification and Physical Constants

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a structural analog of L-pyroglutamic acid, a component found in several naturally occurring peptide hormones.[1][2] Its rigid, cyclic structure makes it a valuable building block in medicinal chemistry for the synthesis of complex therapeutic molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | [3] |

| CAS Number | 107716-98-3, 1069090-27-2, 1314902-27-6 | [3][4][5][6][7] |

| Molecular Formula | C₅H₈N₂O₃ | [3][7] |

| Molecular Weight | 144.13 g/mol | [3][7] |

| Melting Point | 183–185 °C | [1][8] |

| Solubility | Water-soluble | [1][2] |

| Optical Rotation | [α]²⁴D = -9.4 (c 1.02 in H₂O) | [1] |

Synthesis and Mechanistic Insights

The preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can be achieved through the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride. The selection of phosgene as a cyclizing agent is crucial as it efficiently forms the urea moiety inherent to the imidazolidinone ring.

Synthesis Protocol

This protocol is based on the method described by Dey et al. (2024).[1]

Step 1: Reaction Setup

-

A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is prepared in a flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath.

Step 2: Addition of Reagents

-

Sodium bicarbonate (10.0 mmol) is added to the cooled solution, followed by the slow addition of a 20% (w/w) solution of phosgene in toluene (3.5 mmol). The excess sodium bicarbonate is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Step 3: Reaction Progression

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 22 hours.

Step 4: Purification

-

The aqueous phase of the reaction mixture is separated and passed through a Dowex 50WX2-100 ion-exchange resin (H⁺ form). This step is critical for converting the sodium salt of the carboxylic acid to the free acid form.

-

The resin is eluted with water.

Step 5: Isolation of the Final Product

-

The combined aqueous fractions are lyophilized to remove water.

-

The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Spectroscopic and Structural Characterization

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| Infrared (IR) νmax/cm⁻¹ (ATR) | 3317, 1708, 1626, 1516, 1452, 1242 |

| ¹H NMR (400 MHz, D₂O) δH | 2.63 (3H, s, NMe), 3.50 (1H, dd, J = 9.7, 5.2 Hz, H-5), 3.72 (1H, apparent t, J = 10.0 Hz, H-5), 4.27 (1H, dd, J = 10.3, 5.2 Hz, H-4) |

| ¹³C NMR (100.6 MHz, D₂O) δC | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H) |

| High-Resolution Mass Spectrometry (ESI⁻) | m/z found: 143.0458; C₅H₇N₂O₃⁻ ([M-H]⁻) requires 143.0462 |

Source: Dey et al. (2024)[1]

The single-crystal X-ray diffraction analysis reveals that (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid crystallizes in the orthorhombic chiral space group P2₁2₁2₁.[1][2] The crystal structure shows the presence of two distinct conformers where the carboxylic acid group is pseudo-equatorial in one and pseudo-axial in the other.[1][8] These conformers are linked by extensive hydrogen bonding.[1][2]

Role in Drug Development and as a Pharmaceutical Intermediate

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a crucial intermediate in the synthesis of the ACE inhibitor imidapril.[1] Imidapril is used for the treatment of hypertension.[1] The synthesis of imidapril involves the coupling of an ester derivative of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with another chiral building block.

While the primary focus of this guide is the carboxylic acid, it is important to note that its ester derivatives, such as the t-butyl and benzyl esters, are the forms often utilized in subsequent synthetic steps.[9][10] Information regarding the methyl ester, (S)-methyl 2-oxoimidazolidine-4-carboxylate, is less prevalent in the literature, with the t-butyl and benzyl esters being more commonly cited as synthetic intermediates.

Furthermore, this core structure has been incorporated into synthetic drug candidates for a variety of conditions, including pain, cancer, and hepatitis C.[1] Its constrained conformation can impart favorable binding characteristics to a target protein. The 2-oxo-imidazolidine-4-carboxylic acid scaffold has also been explored for the development of potent matrix metalloproteinase-13 (MMP-13) inhibitors.[11]

Conclusion

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical industry. Its importance as a precursor to the ACE inhibitor imidapril is firmly established. The detailed synthetic protocols and comprehensive analytical data available provide a solid foundation for its use in drug discovery and development programs. Further exploration of this scaffold in the design of novel therapeutics is a promising area of research.

References

-

Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

-

PubChem. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]

-

Pharmaffiliates. (S)-3-methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]

-

ResearchGate. Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... [Link]

- Google Patents. JP2016108315A - Improved method for producing (4s)

-

ResearchGate. (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]

- Google Patents.

-

Chemsrc. CAS#:1314902-27-6 | 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]

-

ResearchGate. (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]

-

PubChem. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]

-

PubMed. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS#:1314902-27-6 | 1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 57974131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 10. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]

- 11. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Structural Deep Dive: Comparative Analysis of (S)-Methyl 2-Oxoimidazolidine-4-carboxylate and (S)-Pyroglutamic Acid for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. These rigid scaffolds allow for the precise orientation of pharmacophoric elements, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth structural comparison of two pivotal chiral building blocks: (S)-methyl 2-oxoimidazolidine-4-carboxylate and its natural analogue, (S)-pyroglutamic acid. Through a detailed examination of their synthesis, solid-state and solution-phase conformations, and spectroscopic signatures, we illuminate the subtle yet significant structural distinctions that underpin their differential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their discovery programs.

Introduction: The Significance of Constrained Chiral Scaffolds

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Cyclic and heterocyclic amino acid derivatives, by virtue of their reduced conformational flexibility, offer a powerful platform for the design of peptidomimetics and small molecule drugs.[1][2] (S)-pyroglutamic acid, a cyclized derivative of L-glutamic acid, is a naturally occurring constrained amino acid found at the N-terminus of many peptides and proteins, where it imparts resistance to degradation by aminopeptidases.[3] Its rigid five-membered lactam ring has made it a valuable chiral synthon in asymmetric synthesis.[4]

This compound, and its parent carboxylic acid, have emerged as key synthetic analogues of pyroglutamic acid.[5] The introduction of a urea moiety within the five-membered ring in place of a simple amide fundamentally alters the electronic and hydrogen-bonding properties of the scaffold. This modification has been exploited in the development of various therapeutic agents, including the angiotensin-converting enzyme (ACE) inhibitor imidapril.[6] This guide will dissect the structural nuances between these two important molecules, providing a comprehensive resource for their effective application.

Synthesis and Physicochemical Properties

A thorough understanding of a molecule's synthesis is paramount to appreciating its chemical behavior and potential for derivatization.

Synthesis of (S)-Pyroglutamic Acid

(S)-pyroglutamic acid is readily prepared on an industrial scale by the thermal dehydration of L-glutamic acid. This intramolecular cyclization proceeds with the loss of a water molecule to form the lactam ring.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process, commencing with the synthesis of its parent carboxylic acid. A common route involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base to facilitate the cyclization.[4][5] The resulting (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can then be esterified to the desired methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).[7]

Figure 1: Synthetic workflows for (S)-pyroglutamic acid and this compound.

Comparative Physicochemical Properties

The introduction of the urea moiety and the methyl ester group significantly influences the physicochemical properties of the resulting molecule compared to pyroglutamic acid.

| Property | This compound | (S)-Pyroglutamic Acid |

| Molecular Formula | C₆H₁₀N₂O₃ | C₅H₇NO₃ |

| Molecular Weight | 158.16 g/mol | 129.11 g/mol |

| LogP (Predicted) | -1.2 (approx.) | -1.1 (approx.) |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| pKa (Carboxylic Acid) | ~3-4 | ~3.3 |

Table 1: Comparison of key physicochemical properties.

Structural Analysis: A Tale of Two Rings

The core of our comparison lies in the detailed analysis of the five-membered heterocyclic rings. While both are five-membered lactams, the presence of the additional nitrogen atom and the urea carbonyl in the imidazolidinone ring introduces significant structural and electronic differences.

X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of a molecule.

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A recent study revealed that this molecule crystallizes in the orthorhombic chiral space group P2₁2₁2₁, with two distinct conformers present in the unit cell.[5] Both conformers adopt a flattened half-chair conformation. In one conformer, the carboxylic acid substituent is in a pseudo-equatorial position, while in the other, it is pseudo-axial. This conformational polymorphism highlights the flexibility of the imidazolidinone ring. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, with the carboxylic acid acting as a hydrogen bond donor to the urea carbonyl of a neighboring molecule.[5]

(S)-Pyroglutamic Acid: The crystal structure of (S)-pyroglutamic acid has also been determined, revealing a puckered envelope-like conformation for the pyrrolidinone ring.[8] The molecules are linked by strong intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the lactam carbonyl of another, forming chains.[8]

| Parameter | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (avg.) | (S)-Pyroglutamic Acid |

| Ring Pucker | Flattened half-chair | Envelope |

| C-N Bond Length (Lactam) | ~1.35 Å (avg.) | ~1.34 Å |

| C=O Bond Length (Lactam) | ~1.25 Å | ~1.24 Å |

| Key Torsion Angle | C(urea)-N-C-C(carboxyl): 145.9° and 109.0°[5] | C-N-C-C(carboxyl): Varies with pucker |

Table 2: Comparative crystallographic parameters.

Figure 2: Generalized workflow for small molecule X-ray crystallography.

Spectroscopic Characterization: Fingerprinting the Structures

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of molecules, serving as a fingerprint for their unique structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of both compounds are characterized by signals corresponding to the protons on the heterocyclic ring and the substituent. For this compound, an additional singlet for the N-methyl group is observed. The chemical shifts and coupling constants of the ring protons are sensitive to the ring conformation.

-

¹³C NMR: The carbon NMR spectra provide information on the chemical environment of each carbon atom. A key difference is the chemical shift of the carbonyl carbon in the ring. The urea carbonyl in the imidazolidinone derivative typically appears at a different chemical shift compared to the amide carbonyl in pyroglutamic acid.

Infrared (IR) Spectroscopy: The IR spectra of both molecules are dominated by strong absorptions corresponding to the carbonyl stretching vibrations.

-

(S)-Pyroglutamic Acid: Typically shows two distinct C=O stretching bands: one for the lactam carbonyl and one for the carboxylic acid carbonyl.

-

This compound: The IR spectrum will also show multiple carbonyl absorptions, corresponding to the urea carbonyl and the ester carbonyl. The position of the urea carbonyl band can provide insights into the extent of hydrogen bonding.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules. The fragmentation patterns can reveal information about the stability of the ring systems.

| Spectroscopic Data | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | (S)-Pyroglutamic Acid |

| ¹H NMR (D₂O, 400 MHz) | δ 2.63 (s, 3H, NMe), 3.50 (dd, 1H), 3.72 (t, 1H), 4.27 (dd, 1H)[5] | δ 2.2-2.5 (m, 2H), 4.1-4.3 (m, 1H) |

| ¹³C NMR (D₂O, 100.6 MHz) | δ 29.5 (NMe), 49.9 (C5), 51.2 (C4), 163.5 (C2), 175.6 (CO₂H)[5] | δ 25.5, 29.5, 56.5, 177.0, 180.5 |

| IR (ν C=O, cm⁻¹) | ~1708 (Urea), ~1740 (Ester, expected) | ~1680 (Lactam), ~1720 (Acid) |

| MS (ESI⁻, [M-H]⁻) | m/z 143.0458[5] | m/z 128.03 |

Table 3: Comparative spectroscopic data. Note: Data for the imidazolidinone is for the carboxylic acid precursor.

Experimental Protocols for Comparative Analysis

To provide a framework for researchers, we outline detailed protocols for the comparative structural analysis of these two molecules.

Protocol: Comparative ¹H NMR Analysis

Objective: To compare the solution-phase conformation of this compound and (S)-pyroglutamic acid.

Methodology:

-

Sample Preparation: Prepare 10 mg/mL solutions of each compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H NMR spectra for both samples. Additionally, acquire 2D NMR spectra, such as COSY and NOESY, to aid in proton assignments and to probe through-space interactions, which can provide information on the preferred solution-phase conformation.

-

Data Analysis: Compare the chemical shifts and coupling constants of the ring protons. Differences in these parameters will reflect differences in the average solution-phase conformation. NOESY cross-peaks can provide evidence for specific spatial proximities of protons, further defining the conformational preferences.

Protocol: Single Crystal X-ray Diffraction

Objective: To obtain high-resolution solid-state structures for direct comparison of bond lengths, bond angles, and ring conformations.

Methodology:

-

Crystallization: Grow single crystals of both compounds suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-quality structural model.

-

Structural Comparison: Utilize crystallographic software to overlay the structures and perform a detailed comparison of bond lengths, bond angles, torsion angles, and overall ring pucker.

Protocol: Circular Dichroism (CD) Spectroscopy

Objective: To compare the chiroptical properties of the two molecules, which are sensitive to their three-dimensional structure.

Methodology:

-

Sample Preparation: Prepare solutions of each compound of known concentration in a UV-transparent solvent (e.g., methanol or water).

-

Instrument Setup: Use a calibrated CD spectropolarimeter.

-

Data Acquisition: Record the CD spectra over a suitable wavelength range (e.g., 190-300 nm).

-

Data Analysis: Compare the sign and magnitude of the Cotton effects in the CD spectra. Differences in the spectra will reflect differences in the spatial arrangement of the chromophores (the carbonyl groups) and thus the overall molecular conformation.

Figure 3: Logical workflow for the comparative structural analysis.

Implications for Drug Development

The structural differences between this compound and (S)-pyroglutamic acid have significant implications for their use in drug design.

-

Hydrogen Bonding: The urea moiety in the imidazolidinone ring provides an additional hydrogen bond donor (the N-H group) compared to the lactam in pyroglutamic acid. This allows for more complex and potentially stronger interactions with biological targets.

-

Conformational Preferences: The different ring puckering and the presence of pseudo-axial and pseudo-equatorial conformers in the imidazolidinone derivative offer a different conformational landscape for presenting substituents compared to the more constrained envelope conformation of pyroglutamic acid. This can be exploited to fine-tune the orientation of pharmacophoric groups.

-

Electronic Properties: The urea group has a different electronic distribution compared to the amide group, which can influence the molecule's polarity, dipole moment, and ability to participate in electrostatic interactions.

-

Metabolic Stability: The imidazolidinone ring may exhibit different metabolic stability profiles compared to the pyroglutamate ring, which could be advantageous in designing drugs with improved pharmacokinetic properties.

Conclusion

This compound and (S)-pyroglutamic acid, while structurally related, possess distinct conformational and electronic properties that make them unique tools in the drug discovery arsenal. The introduction of the urea functionality in the imidazolidinone ring provides additional hydrogen bonding capabilities and alters the conformational landscape of the five-membered ring. This in-depth comparative analysis, supported by detailed experimental protocols, provides a foundational understanding for researchers to make informed decisions when selecting and utilizing these valuable chiral scaffolds for the design of next-generation therapeutics. The continued exploration of such constrained analogues will undoubtedly fuel the discovery of novel drugs with enhanced efficacy and safety profiles.

References

-

Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

-

Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. [Link]

- Fasman, G. D. (Ed.). (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Springer Science & Business Media.

- Najera, C., & Yus, M. (2003). Pyroglutamic acid: a versatile building block in asymmetric synthesis. Tetrahedron: Asymmetry, 14(6), 691-721.

-

PubChem. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). L-Pyroglutamic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Taira, Z., & Watson, W. H. (1980). The structure of a 1: 1 mixed crystal of L-glutamic acid and L-pyroglutamic acid, C5H9NO4. C5H7NO3. H2O, and a refinement of the structure of pyroglutamic acid, C5H7NO3. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(3), 532-538.

-

Wikipedia. (2023). Pyroglutamic acid. Retrieved from [Link]

-

A convenient synthesis of amino acid methyl esters. (2007). Arkivoc, 2007(16), 145-152. [Link]

- Che, Y., & Marshall, G. R. (2009). Cyclopeptide analogs for generating new molecular and 3D diversity. Combinatorial chemistry & high throughput screening, 12(10), 929–939.

- Williams, R. M., & Yuan, C. (1994). Asymmetric synthesis of conformationally constrained cyclic amino acid derivatives. The Journal of Organic Chemistry, 59(22), 6190-6191.

- Zuber, G., & Schumann, M. (2003). Synthesis and conformational analysis of cyclic peptides containing sugar amino acids. Journal of the American Chemical Society, 125(29), 8939-8951.

-

How to do esterification of amino acid? (2016). ResearchGate. [Link]

- Process for preparing optically active 2-oxoimidazolidine derivatives. (1991).

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules, 26(16), 4983. [Link]

- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2010).

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society, 118(46), 11449-11462.

- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules, 12(1), 1-12.

-

Acylation and Esterification of Amino Acids. (n.d.). AK Lectures. [Link]

- Cyclopeptide analogs for generating new molecular and 3D diversity. (2009). Combinatorial Chemistry & High Throughput Screening, 12(10), 929-939.

-

how is the esterification of amino acid carried on in this reaction. (2020). Chemistry Stack Exchange. [Link]

- Process for esterification of amino acids and peptides. (1998).

-

Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic... (n.d.). ResearchGate. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06832B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

An In-Depth Technical Guide to the Discovery and First Synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate, a pivotal heterocyclic amino acid derivative. This compound serves as a crucial precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, imidapril.[1] We will delve into the scientific rationale behind its synthesis, present a detailed, step-by-step protocol for the preparation of its direct carboxylic acid precursor, and subsequently, its esterification to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both a historical perspective and practical synthetic insights.

Introduction: The Significance of a Constrained Amino Acid

This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry. Its rigidified cyclic urea structure makes it a valuable building block in the design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

The primary importance of this molecule lies in its role as a key intermediate in the synthesis of imidapril, an effective ACE inhibitor used in the management of hypertension.[1] The constrained conformation of the 2-oxoimidazolidine-4-carboxylate core is crucial for its biological activity when incorporated into the final drug structure. This guide will illuminate the initial synthetic efforts that made this important scaffold accessible to medicinal chemists.

The Genesis of the Scaffold: Discovery and First Synthesis of the Carboxylic Acid Precursor

The journey to this compound begins with the synthesis of its corresponding carboxylic acid, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. This compound is a structural analog of the naturally occurring (S)-pyroglutamic acid.[1] A significant contribution to the preparation and characterization of this enantiomerically pure cyclic urea was made by Fleet and co-workers.[1]

Retrosynthetic Analysis and Strategic Considerations

The core of the synthetic challenge lies in the stereoselective formation of the cyclic urea from a suitable acyclic precursor. The logical starting material is an amino acid derivative that already possesses the required stereochemistry and the necessary functional groups for cyclization. (S)-2-amino-3-(methylamino)propionic acid was identified as an ideal starting point, as it contains the vicinal amino groups required to form the urea ring and the desired stereocenter at the alpha-carbon.

The key transformation is the introduction of the carbonyl group of the urea. Phosgene (COCl₂), a highly reactive electrophile, was chosen as the C1 source to bridge the two nitrogen atoms. The use of a strong base is necessary to deprotonate the amino groups, facilitating their nucleophilic attack on the phosgene.

Experimental Workflow: From Acyclic Amino Acid to Cyclic Urea

The following workflow diagram illustrates the synthetic pathway from the starting material to the carboxylic acid precursor.

Caption: Synthetic workflow for the preparation of the carboxylic acid precursor.

Detailed Experimental Protocol: Synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic Acid

The following protocol is adapted from the work of Fleet and co-workers.[1]

Materials:

-

(S)-2-amino-3-(methylamino)propionic acid hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

20% (w/w) Phosgene in toluene

-

Deionized water

-

Dowex 50WX2-100 ion-exchange resin (H⁺ form)

-

Acetonitrile

Procedure:

-

A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is prepared in a suitable reaction vessel.

-

The solution is cooled in an ice bath.

-

Sodium bicarbonate (10.0 mmol) is added to the stirred solution, followed by the slow, dropwise addition of a 20% (w/w) solution of phosgene in toluene (3.5 mmol).

-

The reaction mixture is allowed to warm to room temperature and is stirred for 22 hours.

-

The aqueous phase of the reaction mixture is then carefully separated and passed through a column of Dowex 50WX2-100 ion-exchange resin (H⁺ form). The column is eluted with water.

-

The combined aqueous fractions are collected and lyophilized to remove the water.

-

The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Quantitative Data